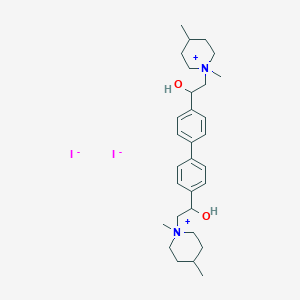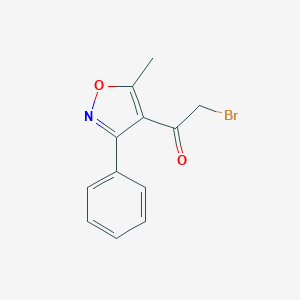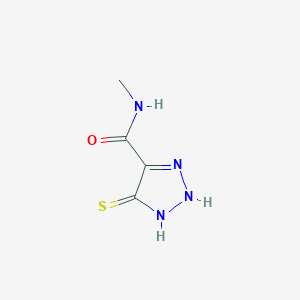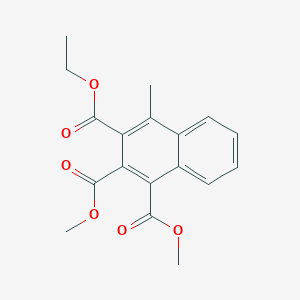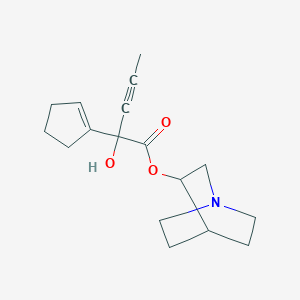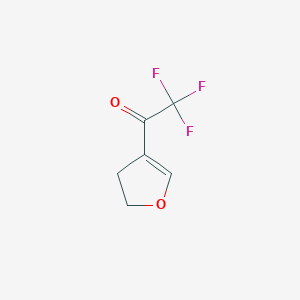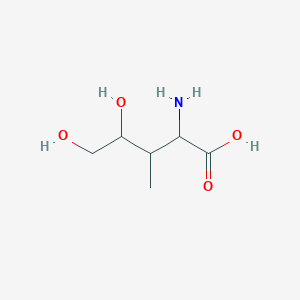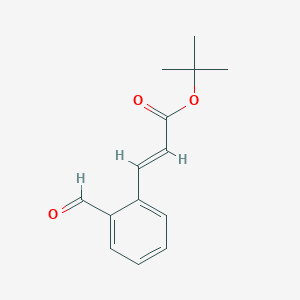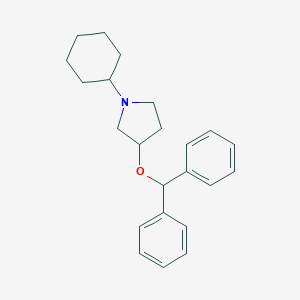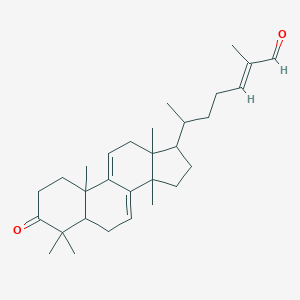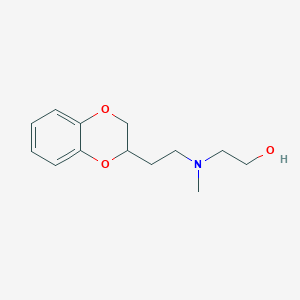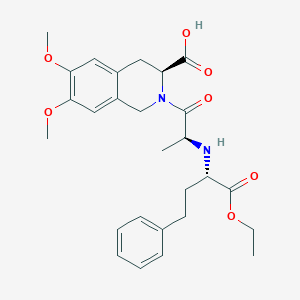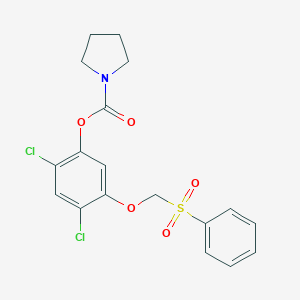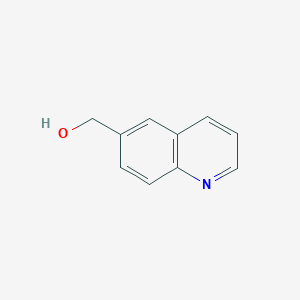![molecular formula C10H19N B010716 7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) CAS No. 106623-33-0](/img/structure/B10716.png)
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI), commonly known as Quinuclidine, is a bicyclic organic compound with a nitrogen atom in its structure. It is widely used in medicinal chemistry as a building block for the synthesis of various drugs.
Applications De Recherche Scientifique
Quinuclidine has been extensively used in medicinal chemistry for the synthesis of various drugs such as antihistamines, anticholinergics, antimuscarinics, and antipsychotics. It has also been used in the synthesis of alkaloid derivatives, which have shown promising results in the treatment of cancer and other diseases.
Mécanisme D'action
Quinuclidine acts as a muscarinic receptor antagonist, which blocks the action of acetylcholine at the muscarinic receptors. It also acts as a histamine H1 receptor antagonist, which blocks the action of histamine at the H1 receptors. This dual mechanism of action makes Quinuclidine an effective drug for the treatment of various diseases.
Effets Biochimiques Et Physiologiques
Quinuclidine has been shown to have various biochemical and physiological effects, including anticholinergic, antihistaminic, and antipsychotic effects. It has also been shown to have analgesic and anti-inflammatory effects, which make it a potential drug for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Quinuclidine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions.
Orientations Futures
There are several future directions for the research on Quinuclidine, including the synthesis of new derivatives with improved pharmacological properties, the investigation of its potential as a drug for the treatment of cancer and other diseases, and the development of new synthetic methods for its production.
Conclusion:
In conclusion, Quinuclidine is a versatile organic compound with a wide range of applications in medicinal chemistry. Its dual mechanism of action, anticholinergic, antihistaminic, and antipsychotic effects, and low toxicity make it a promising drug for the treatment of various diseases. However, further research is needed to explore its full potential and develop new synthetic methods for its production.
Méthodes De Synthèse
Quinuclidine can be synthesized by the catalytic hydrogenation of N-methylpyrrolidine over a nickel catalyst. It can also be synthesized by the reaction of cyclohexanone and N-methylformamide in the presence of sodium amide.
Propriétés
Numéro CAS |
106623-33-0 |
|---|---|
Nom du produit |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
Clé InChI |
JHGGBKUVGNIFMY-DOLQZWNJSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]([C@@H]2[C@H]1N2)C(C)C |
SMILES |
CC1CCC(C2C1N2)C(C)C |
SMILES canonique |
CC1CCC(C2C1N2)C(C)C |
Synonymes |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



